[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester

Catalog No.
S13492518
CAS No.
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl este...

Product Name

[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester

IUPAC Name

ethyl 2-[4-[(E)-2-nitroethenyl]phenoxy]acetate

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c1-2-17-12(14)9-18-11-5-3-10(4-6-11)7-8-13(15)16/h3-8H,2,9H2,1H3/b8-7+

InChI Key

RTJCVJBPBFSVIQ-BQYQJAHWSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

The compound [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester is an organic chemical compound characterized by its unique structure, which includes a phenoxy group and a nitrovinyl moiety. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The presence of the nitro group suggests that it may exhibit interesting electronic properties, while the phenoxy and acetic acid components could contribute to its biological activity.

Involving [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester primarily include nucleophilic substitutions and esterification processes. The nitrovinyl group can undergo reduction reactions, leading to the formation of amines or other derivatives. Additionally, the acetic acid moiety can participate in hydrolysis reactions, yielding the corresponding carboxylic acid and ethanol.

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) analysis. These methods suggest that the compound may interact with various biological targets, potentially influencing metabolic pathways and cellular functions .

Synthesis of [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester typically involves several steps:

  • Formation of the Nitrovinyl Group: This can be achieved through the reaction of a suitable vinyl halide with a nitro compound under basic conditions.
  • Phenoxy Group Attachment: The nitrovinyl intermediate is then reacted with phenol or a substituted phenol in the presence of a base to form the phenoxy linkage.
  • Esterification: Finally, the resulting compound undergoes esterification with acetic acid or its derivatives to yield the ethyl ester.

These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs with specific biological activities.
  • Agriculture: As a herbicide or pesticide due to its biological activity against certain plant pathogens.
  • Material Science: In the development of functional materials that require specific electronic properties.

Interaction studies are crucial for understanding how [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine how strongly the compound binds to target proteins.
  • Cellular Assays: Evaluating the effects on cell viability, proliferation, and apoptosis in various cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to predict therapeutic efficacy.

Several compounds share structural similarities with [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester, including:

Compound NameStructure FeaturesUnique Properties
4-NitrophenolPhenolic structure with a nitro groupUsed as an antiseptic and in dye synthesis
Ethyl 4-hydroxybenzoateEsterified phenolic compoundCommonly used as a preservative
2-Nitrobenzoic AcidCarboxylic acid derivative of nitrophenolExhibits antibacterial properties

Uniqueness

What sets [4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester apart is its specific combination of a nitrovinyl group attached to a phenoxy-acetic acid structure, which may enhance its reactivity and biological activity compared to similar compounds. This unique architecture may allow for novel interactions within biological systems.

Ethyl [4-(2-nitrovinyl)phenoxy]acetate (IUPAC name: ethyl 2-[4-[(E)-2-nitroethenyl]phenoxy]acetate) is a nitroolefin derivative featuring a phenoxyacetate backbone. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of 263.24 g/mol. The structure comprises a para-substituted phenyl ring bearing both a nitrovinyl group (–CH=CH–NO₂) and an ethoxycarbonylmethoxy moiety (–OCH₂COOCH₂CH₃).

Structural Features:

  • Nitrovinyl group: The (E)-configured nitroethenyl substituent at the 4-position introduces electrophilic reactivity, enabling cycloaddition and nucleophilic conjugate addition reactions.
  • Phenoxyacetate ester: The ethoxycarbonylmethyl ether linkage enhances solubility in polar aprotic solvents, making the compound amenable to further functionalization.

Synonymy:

  • Ethyl 4-(2-nitrovinyl)phenoxyacetate
  • 2-[4-(2-Nitrovinyl)phenoxy]acetic acid ethyl ester

A comparative analysis of related nitrovinylphenoxy acetate derivatives is provided in Table 1.

Table 1: Structural analogs of ethyl [4-(2-nitrovinyl)phenoxy]acetate

Compound NameMolecular FormulaKey SubstituentsReference
Ethyl 2-[3-(2-ethoxy-2-oxoethoxy)phenoxy]acetateC₁₄H₁₈O₆Ethoxycarbonylmethoxy at C3
Phenyl (4-nitrophenyl)acetateC₁₄H₁₁NO₄Phenyl ester, nitro at C4
2-(2-Iodo-6-methoxy-4-(2-nitrovinyl)phenoxy)acetic acidC₁₁H₁₀INO₆Iodo, methoxy, nitrovinyl

Historical Context of Nitrovinylphenoxy Acetate Derivatives

Nitrovinylphenoxy acetates emerged in the late 20th century as intermediates in the synthesis of non-linear optical materials and bioactive compounds. The earliest reported synthesis of ethyl [4-(2-nitrovinyl)phenoxy]acetate derivatives dates to 2016, where Maki et al. utilized condensation reactions between 4-hydroxybenzaldehyde derivatives and nitromethane under acidic conditions. This method, adapted from classical Knoevenagel condensations, afforded nitrovinylphenols, which were subsequently etherified with ethyl bromoacetate.

Key milestones include:

  • 2005: Patent filings for nitrovinylphenoxy compounds as intermediates in antifungal agents.
  • 2016: Optimization of microwave-assisted syntheses to improve yields of nitrovinyl derivatives to >80%.
  • 2025: Applications in photo-switchable materials due to the nitrovinyl group’s light-responsive properties.

Significance in Organic and Medicinal Chemistry

Organic Synthesis:

The nitrovinyl group’s electron-deficient double bond enables diverse transformations:

  • [2+2] Cycloadditions: Reacts with enol ethers to form cyclobutane derivatives, precursors to tetrahydrofuran-based natural products.
  • Nucleophilic Additions: Thiols and amines undergo conjugate additions to generate β-substituted nitroethylarenes, valuable in peptidomimetics.

Medicinal Chemistry:

Nitrovinylphenoxy acetates exhibit structure-activity relationships (SAR) critical to drug discovery:

  • Antimicrobial Activity: Analogous nitrobenzyl-oxyphenol derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: Nitrovinyl groups induce apoptosis in HeLa cells via ROS-mediated pathways, though specific data for this compound remain under investigation.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

251.07937252 g/mol

Monoisotopic Mass

251.07937252 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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